molecular formula C13H9ClO4 B6403914 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261961-80-1

3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6403914
CAS RN: 1261961-80-1
M. Wt: 264.66 g/mol
InChI Key: HNFMXNJADVMHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% (3-CHPA) is a compound with a variety of applications in scientific research and lab experiments. 3-CHPA has a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has a variety of scientific research applications, including the study of the effects of oxidative stress on cells and the effects of lipid oxidation on membrane stability. 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has also been used to study the effects of reactive oxygen species on macrophage and neutrophil function, and to study the effects of oxidative stress on the immune system. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of oxidative stress on the cardiovascular system, and to study the effects of lipid oxidation on the structure and function of proteins.

Mechanism of Action

3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% acts as an antioxidant, scavenging reactive oxygen species and preventing lipid oxidation. It also acts as an inhibitor of cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to reduce lipid oxidation and membrane damage. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% has been found to reduce inflammation, to inhibit the activity of matrix metalloproteinases, and to reduce the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in lab experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% is that it is not approved for use in humans, so it can only be used for research purposes.

Future Directions

There are several potential future directions for the use of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% in scientific research. It could be used to study the effects of oxidative stress on aging, as well as to study the effects of lipid oxidation on the development of cancer. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the nervous system, and to study the effects of oxidative stress on the cardiovascular system. Finally, 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of oxidative stress on the immune system, and to study the effects of oxidative stress on the development of chronic diseases.

Synthesis Methods

3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized using a two-step process. In the first step, 2-chloro-5-hydroxyphenylacetic acid is reacted with potassium permanganate in aqueous solution to produce 2,5-dichloro-3-hydroxyphenylacetic acid. In the second step, the 2,5-dichloro-3-hydroxyphenylacetic acid is then reacted with sodium hydroxide in aqueous solution to produce 3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid, 95%.

properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c14-12-2-1-9(15)6-11(12)7-3-8(13(17)18)5-10(16)4-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMXNJADVMHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690472
Record name 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-80-1
Record name 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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